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molecular formula C16H9ClFNO B8592778 2-(4-Fluorophenyl)-4-quinolinecarbonyl chloride

2-(4-Fluorophenyl)-4-quinolinecarbonyl chloride

Cat. No. B8592778
M. Wt: 285.70 g/mol
InChI Key: PDMYABNPEHIFBP-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

A mixture of 16.5 g of 2-(4-fluorophenyl-4-quinolinecarboxylic acid, 100 ml of thionyl chloride, and 50 ml of toluene was stirred and heated under reflux for 4 hr. The reaction mixture was the concentrated in vacuo, the residue was treated with more toluene, and the mixture again concentrated n vacuo. The residue was washed with ether to give 16 g of the above-named compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:17]=[C:16]([C:18]([OH:20])=O)[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1.S(Cl)([Cl:23])=O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:17]=[C:16]([C:18]([Cl:23])=[O:20])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with more toluene
WASH
Type
WASH
Details
The residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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